

Decoding the Avanafil-d4 Certificate of Analysis: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) is a critical document in the pharmaceutical industry, providing a comprehensive summary of the quality control testing performed on a specific batch of a compound.[1][2][3] For researchers and drug development professionals utilizing deuterated standards like **Avanafil-d4**, a thorough understanding of the CoA is paramount to ensure the accuracy and validity of experimental results. **Avanafil-d4**, a labeled internal standard for the erectile dysfunction medication Avanafil, plays a crucial role in pharmacokinetic and metabolic studies. This guide provides an in-depth explanation of a typical **Avanafil-d4** Certificate of Analysis, detailing the key analytical data and the experimental methodologies employed.

Core Components of the Avanafil-d4 Certificate of Analysis

A Certificate of Analysis for a reference standard such as **Avanafil-d4** typically includes vital information about the compound's identity, purity, and concentration.[4][5] This data is presented in a structured format, often with a summary table for quick reference.

Product Information

This section provides fundamental details about the **Avanafil-d4** standard:



Parameter	Example Data	
Product Name	Avanafil-d4	
Catalogue Number	B130609-10	
CAS Number	2012598-68-2[6]	
Chemical Formula	C23H22D4CIN7O3[6]	
Molecular Weight	487.97 g/mol [6]	
Lot Number	Specific to the batch	
Format	Neat Solid	
Storage Condition	-20°C, protected from light	
Expiry Date	Specific to the batch	

Analytical Data Summary

The analytical data section quantifies the critical quality attributes of the **Avanafil-d4** standard.

Analytical Test	Specification	Result
Purity (HPLC)	≥ 98.0%	99.5%
Identity (¹H-NMR)	Conforms to structure	Conforms
Identity (Mass Spec)	Conforms to structure	Conforms
Isotopic Purity	≥ 99% Deuterium	99.6%
Residual Solvents	As per USP <467>	Complies
Water Content (Karl Fischer)	≤ 1.0%	0.2%

Experimental Protocols

The quantitative data presented in the CoA is generated through rigorous analytical testing. The following are detailed methodologies for the key experiments cited.



High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.[7]

- Instrumentation: A standard HPLC system equipped with a UV detector is used.
- Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly employed.[8][9]
- Mobile Phase: A gradient elution is often used to achieve optimal separation. A typical mobile
 phase could consist of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in
 water) and an organic solvent (e.g., acetonitrile).[9][10]
- Flow Rate: A flow rate of 1.0 mL/min is standard.[8][9]
- Detection: UV detection at a wavelength where Avanafil exhibits maximum absorbance, such as 238 nm or 246 nm, is used.[8][9]
- Sample Preparation: A known concentration of **Avanafil-d4** is accurately weighed and dissolved in a suitable solvent, typically the mobile phase, to a final concentration within the linear range of the instrument.[9]
- Data Analysis: The purity is calculated by dividing the peak area of the Avanafil-d4 by the total area of all peaks in the chromatogram, expressed as a percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

¹H-NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz) is utilized.
- Sample Preparation: The Avanafil-d4 sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6).[7]



- Data Acquisition: The ¹H-NMR spectrum is acquired, showing characteristic chemical shifts and coupling constants for the protons in the molecule.
- Data Analysis: The obtained spectrum is compared with the expected spectrum for the Avanafil structure. The absence of signals at the positions where deuterium has been incorporated confirms the isotopic labeling.

Mass Spectrometry (MS) for Identity and Isotopic Purity

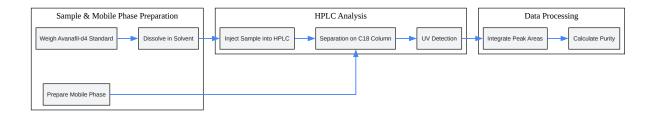
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and assessing the level of deuterium incorporation.

- Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.[7]
- Ionization Source: Electrospray ionization (ESI) in positive mode is a common technique for this type of molecule.[11]
- Data Acquisition: The mass spectrum is acquired, showing the molecular ion peak corresponding to the mass of Avanafil-d4.
- Data Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion is compared to the theoretical mass of **Avanafil-d4**. The relative intensities of the isotopic peaks are used to calculate the isotopic purity. Tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern that serves as a fingerprint for the molecule.[11]

Visualizing Experimental Workflows and Logical Relationships

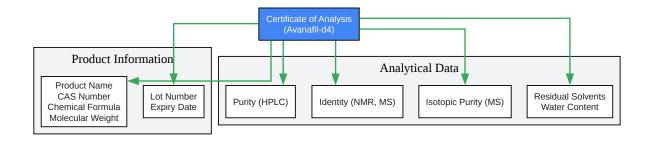
The following diagrams, generated using the DOT language, illustrate the workflows of the analytical tests and the logical structure of a Certificate of Analysis.





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Caption: Workflow for HPLC Purity Analysis of Avanafil-d4.



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Caption: Logical Structure of an Avanafil-d4 Certificate of Analysis.

Conclusion

The Certificate of Analysis for **Avanafil-d4** is a testament to the rigorous quality control measures undertaken to ensure its suitability as a reference standard. A comprehensive understanding of the data presented and the underlying analytical methodologies is essential for researchers and scientists to have confidence in their experimental outcomes. This guide provides a foundational understanding to aid in the interpretation of this critical document, thereby supporting the integrity of research and development in the pharmaceutical sciences.



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